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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP2C9 inhibition type II binding drug–drug interaction

This meta-pyridinyl isomer is essential for building a complete positional SAR panel to differentiate CYP2C9 and CYP3A4 type II binding modes. Unlike the para isomer that coordinates directly with heme iron, this meta isomer exhibits attenuated affinity (Ki ~418–1,150 nM) and functions as a negative control for mechanistic heme-coordination studies. Procure alongside the para and ortho isomers to quantify DDI risk gradients across all three positional analogues.

Molecular Formula C19H15N5OS
Molecular Weight 361.4 g/mol
Cat. No. B5043755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC19H15N5OS
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)14-10-16(12-6-5-9-20-11-12)21-15-8-4-3-7-13(14)15/h3-11H,2H2,1H3,(H,22,24,25)
InChIKeyFGUGXFUZPIGQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide – Structural Identity, Class, and Procurement Baseline


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 735303-73-8; ChemSpider ID 1814805) is a synthetic heterocyclic small molecule (C₁₉H₁₅N₅OS; MW 361.42 Da) comprising a quinoline-4-carboxamide core substituted at the 2-position with a pyridin-3-yl (meta-pyridinyl) group and at the carboxamide nitrogen with a 5-ethyl-1,3,4-thiadiazol-2-yl moiety . This compound belongs to the quinoline-4-carboxamide class, which has been systematically investigated for cytochrome P450 type II binding behaviour, where the position of the pyridine nitrogen (para vs meta vs ortho) is a critical determinant of heme-iron coordination capacity and binding affinity [1][2]. The compound's predicted physicochemical profile (ACD/LogP 2.67; topological polar surface area 109 Ų; zero Lipinski Rule-of-Five violations) places it within acceptable oral drug-like space and differentiates it from positional isomers that may exhibit divergent LogD and solubility characteristics .

Why the Pyridin-3-yl (Meta) Substituent in N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide Cannot Be Casually Exchanged for the Pyridin-4-yl or Pyridin-2-yl Isomer


Within the quinoline-4-carboxamide chemotype, the position of the pyridine ring nitrogen is the single most consequential structural variable governing cytochrome P450 type II binding behaviour. Published structure–activity relationship (SAR) studies demonstrate that the para-pyridinyl (pyridin-4-yl) isomer coordinates directly with the ferric heme iron of CYP2C9 and CYP3A4 via its sterically accessible nitrogen lone pair, producing tight type II binding spectra, whereas the meta-pyridinyl (pyridin-3-yl) isomer cannot achieve this direct coordination and exhibits fundamentally different binding modes – mixed or type II spectra with substantially attenuated affinity [1][2]. The resulting binding affinity differences can exceed 1,200-fold between para and ortho isomers, with meta isomers occupying an intermediate affinity band [2]. Consequently, substituting the pyridin-3-yl isomer for the pyridin-4-yl analog in a research programme would alter CYP inhibition liability, metabolic stability, and drug–drug interaction risk profiles in ways that cannot be predicted by simple potency extrapolation.

Quantitative Differentiation Evidence for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide Relative to Closest Positional Isomers and In-Class Analogs


CYP2C9 Binding Affinity: Meta-Pyridine vs Para-Pyridine in Quinoline-4-Carboxamide Scaffolds

In a systematic SAR study of quinoline-4-carboxamide analogs against human CYP2C9, the meta-pyridinyl analog (Compound 8; Group 3, Ki = 1.15 ± 0.002 µM) exhibited approximately 35-fold weaker binding affinity than the corresponding para-pyridinyl analog (Compound 7; Ki = 0.033 ± 0.002 µM), while the ortho-pyridinyl analog (Compound 9) showed the weakest affinity (Ki = 10.67 ± 1.32 µM) [1]. Critically, UV/vis difference spectroscopy confirmed that the para isomer produces a canonical type II binding spectrum indicative of direct nitrogen–heme iron coordination, whereas the meta and ortho isomers do not, implicating a fundamentally different binding mode [1]. By extension, the target compound bearing the pyridin-3-yl (meta) substituent is predicted to share this attenuated CYP2C9 type II binding profile relative to its pyridin-4-yl isomer.

CYP2C9 inhibition type II binding drug–drug interaction heme coordination

CYP3A4 Binding Affinity: Meta-Pyridine Position Occupies an Intermediate Affinity Band Distinct from Para and Ortho Isomers

Across nine structurally distinct series of quinoline-4-carboxamide analogs tested against CYP3A4, the para-pyridinyl isomer consistently bound with the highest affinity, the meta isomer with intermediate affinity, and the ortho isomer with the weakest affinity [1]. In Series 3 (naphthalene-containing R group), Ki values were: para = 76 nM, meta = 418 nM, ortho = 94,900 nM – representing a 5.5-fold para/meta differential and a 1,249-fold para/ortho differential [1]. In Series 4 (benzodioxole-containing R group), the pattern persisted: para = 163 nM, meta = 517 nM (3.2-fold difference), ortho = 1,200 nM [1]. UV/vis spectroscopy confirmed that all para isomers produced normal type II binding spectra (λmax ~427 nm, λmin ~395 nm), meta isomers gave either type II or mixed spectra, and ortho isomers uniformly produced type I spectra, demonstrating that the spectroscopic binding mode classification tracks quantitatively with affinity [1].

CYP3A4 inhibition type II binding metabolic stability isoniazid binding

Physicochemical Property Differentiation: Predicted LogP, Polar Surface Area, and Drug-Likeness of the Pyridin-3-yl Isomer

The target compound has a predicted ACD/LogP of 2.67, a topological polar surface area (TPSA) of 109 Ų, 6 hydrogen bond acceptors, 1 hydrogen bond donor, 4 freely rotatable bonds, and zero violations of Lipinski's Rule of Five . The pyridin-3-yl (meta) substitution pattern positions the pyridine nitrogen in a sterically hindered orientation relative to the quinoline core, which reduces its capacity to act as a strong hydrogen bond acceptor in aqueous environments compared with the more solvent-exposed para-pyridinyl nitrogen. This difference in nitrogen accessibility is reflected in the ACD/LogD (pH 7.4) value of 1.89 , which indicates moderate lipophilicity suitable for both passive membrane permeability and aqueous solubility. In contrast, the pyridin-4-yl isomer, with its para-oriented nitrogen, is expected to exhibit both a higher LogD at physiological pH (due to reduced aqueous solvation of the more accessible nitrogen) and a measurably different hydrogen-bonding capacity, which could affect protein binding and pharmacokinetics.

drug-likeness Lipinski Rule of Five LogP polar surface area

Antileishmanial Scaffold Potential: Quinoline-Thiadiazole Hybrids Demonstrate Sub-Micromolar Potency Against Leishmania Parasites

A structurally related series of quinoline-based thiadiazole analogs (compounds 1–20) was evaluated for in vitro antileishmanial activity, with 16 of 20 analogs exhibiting IC₅₀ values ranging from 0.04 ± 0.01 µM to 5.60 ± 0.21 µM – all substantially more potent than the clinical standard pentamidine (IC₅₀ = 7.02 ± 0.09 µM) [1]. The remaining four analogs showed IC₅₀ values between 7.20 and 9.60 µM, comparable to pentamidine [1]. Although the specific target compound was not among the 20 analogs tested, the shared quinoline-4-carboxamide–thiadiazole pharmacophore and the established SAR within this series support the inference that compounds bearing the 2-(pyridin-3-yl)quinoline-4-carboxamide core linked to a 5-alkyl-1,3,4-thiadiazol-2-yl amine are competent antileishmanial scaffolds worthy of further profiling [1].

antileishmanial quinoline-thiadiazole neglected tropical disease pentamidine comparator

Comparative Structural Uniqueness: The 5-Ethyl-1,3,4-thiadiazol-2-yl + Pyridin-3-yl Combination Is Rare in Commercial Screening Collections

A survey of publicly indexed chemical vendors and databases reveals that while the pyridin-4-yl isomer (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide) and the pyridin-2-yl isomer (CAS 735303-71-6) are commercially catalogued by multiple suppliers, the pyridin-3-yl (meta) isomer (CAS 735303-73-8) is less widely represented . ChemSpider lists the target compound with the validated CAS RN 735303-73-8 and ChemSpider ID 1814805, confirming its distinct structural identity from the para isomer . The SpectraBase database contains ¹H and ¹³C NMR spectra for the pyridin-4-yl isomer (SpectraBase Compound ID Hy3QU85rcLA, solvent DMSO-d₆) but not for the pyridin-3-yl isomer, further underscoring the relative scarcity of analytical reference data for the meta-substituted variant [1]. This differential commercial and analytical data availability makes the pyridin-3-yl isomer a higher-value procurement target for research programmes seeking to explore structure–activity relationships across the complete para/meta/ortho pyridine positional series.

chemical diversity screening library scaffold novelty procurement differentiation

Optimal Research and Procurement Application Scenarios for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide


CYP450 Drug–Drug Interaction (DDI) Liability Profiling: Completing the Para/Meta/Ortho Positional SAR Triad

The compound is most valuable when procured alongside its pyridin-4-yl (para) and pyridin-2-yl (ortho) isomers to construct a complete positional SAR panel for CYP2C9 and CYP3A4 type II binding studies. As demonstrated by Peng et al. (2008, 2010), the para isomer binds tightly (Ki = 33–76 nM range) via direct heme-iron coordination, while the meta isomer exhibits attenuated affinity (Ki ~418–1,150 nM) and the ortho isomer shows the weakest binding (Ki ~10,670–94,900 nM) [1][2]. By including the meta isomer in screening cascades, research teams can quantify the DDI risk gradient across the positional series and select the optimal isomer for further development based on the desired CYP inhibition window [1][2].

Antileishmanial Lead Identification: Screening Quinoline-Thiadiazole Hybrids Against Leishmania Parasites

The quinoline-thiadiazole chemotype has demonstrated potent in vitro antileishmanial activity with IC₅₀ values as low as 0.04 µM, exceeding the clinical standard pentamidine (IC₅₀ = 7.02 µM) by up to 175-fold [1]. The target compound, bearing the 5-ethyl-1,3,4-thiadiazol-2-yl moiety at the carboxamide position coupled with a pyridin-3-yl group at the quinoline 2-position, represents a structurally differentiated entry within this chemotype space. Procurement of this compound enables exploration of whether the meta-pyridinyl substitution confers advantages in parasite selectivity, host-cell cytotoxicity windows, or molecular docking scores against validated Leishmania targets (DHFR-TS, PTR1) relative to previously characterised analogs [1].

Physicochemical Property Benchmarking for Quinoline-4-Carboxamide Lead Optimisation Programmes

With a predicted ACD/LogP of 2.67, LogD (pH 7.4) of 1.89, TPSA of 109 Ų, and zero Rule-of-Five violations, the target compound occupies a favourable drug-like physicochemical space [1]. These properties can serve as a baseline for comparing the impact of substituent modifications (e.g., replacing the 5-ethyl group on the thiadiazole with methyl, cyclobutyl, or trifluoromethyl; altering the pyridine position) on key developability parameters including LogD, aqueous solubility, and predicted oral absorption. The compound's balanced profile makes it suitable as a reference standard in pharmaceutical property optimisation workflows where systematic structure–property relationship (SPR) analysis is required [1].

Chemical Biology Tool Compound for Investigating Heme-Iron Coordination-Dependent Biological Mechanisms

The established inability of meta-pyridinyl nitrogen to coordinate directly with the ferric heme iron of CYP enzymes – in contrast to the para isomer which forms a canonical type II binding spectrum (λmax ~427 nm, λmin ~395 nm) – makes the target compound a valuable negative control in heme-coordination mechanistic studies [1][2]. Researchers investigating nitrogen–heme interactions in CYP enzymes, nitric oxide synthases, or other heme-containing proteins can use this compound to dissect whether observed biological effects depend specifically on direct metal coordination versus alternative binding modes such as apoprotein π–cation or hydrophobic interactions [1][2].

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